molecular formula C14H16O3 B6255855 tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate CAS No. 208036-26-4

tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate

Cat. No.: B6255855
CAS No.: 208036-26-4
M. Wt: 232.3
InChI Key:
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Description

Tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate is an organic compound that features a tert-butyl ester group attached to a (2E)-3-(4-formylphenyl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate typically involves the esterification of (2E)-3-(4-formylphenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: (2E)-3-(4-carboxyphenyl)prop-2-enoic acid.

    Reduction: (2E)-3-(4-hydroxyphenyl)prop-2-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2E)-3-(4-methylphenyl)prop-2-enoate
  • Tert-butyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

Tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to its analogs. The formyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

208036-26-4

Molecular Formula

C14H16O3

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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